- Process for preparation of piperazine derivatives, European Patent Organization, , ,

Cas no 95635-56-6 (Ranolazine dihydrochloride)

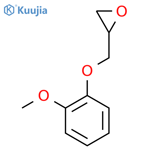

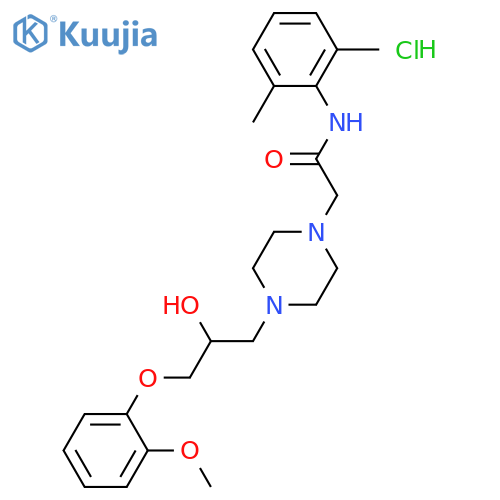

Ranolazine dihydrochloride structure

Nom du produit:Ranolazine dihydrochloride

Numéro CAS:95635-56-6

Le MF:C24H34ClN3O4

Mégawatts:463.997465610504

MDL:MFCD03788770

CID:61789

PubChem ID:24278795

Ranolazine dihydrochloride Propriétés chimiques et physiques

Nom et identifiant

-

- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride

- (+/-)-4-[2-HYDROXY-3-(O-METHOXYPHENOXY)PROPYL]-1-PIPERAZINEACETO-2',6'-XYLIDIDE DIHYDROCHLORIDE

- n-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide dihydrochloride

- (+/-)-N-(2,6-DIMETHYLPHENYL)-4-[2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL]-1-PIPERAZINEACETAMIDE DIHYDROCHLORIDE

- Ranolazine DiHCI

- Ranolazine and salt

- (±)-N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide

- RANOLAZINE DI HCL

- Ranolazine2Hcl

- Ranolazine Dihydrochloride

- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)-propyl)piperazin-1-yl)acetamide dihydrochloride

- Ranolazine (hydrochloride)

- Ranolazine Dihydrocloride

- Ranolazine HCl

- Ranolazine dihydrochloride

- RS 43285

- Ranolazine (dihydrochloride)

- Ranolazine dihydroch

- RS-43285

- (±) -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide dihydrochloride

- N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide dihydrochloride

- Ranolazine 2HCl

- Ranolazine hydrochloride

- renolazine

- Ranolazine hydrochloride [USAN]

- (+-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide dihydrochl

- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, dihydrochloride (9CI)

- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, dihydrochloride, (±)- (ZCI)

- (±)-RS 43285-193

- RS 43285-193

- CVT 303 dihydrochloride

- NCGC00261747-01

- Ranolazine hydrochloride (USAN)

- CVT 303 (dihydrochloride);RS 43285

- 95635-56-6

- Ranolazinedihydrochloride

- NCGC00094343-01

- SW197620-3

- Q27277741

- s1425

- Ranolazindihydrochlorid

- SR-01000076216-2

- propyl]-1-piperazineacetamide dihydrochloride; ( inverted question mark) -4-[2-hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2',6'-xylidide dihydrochloride

- N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)

- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, dihydrochloride, (+-)-

- RANOLAZINE HYDROCHLORIDE [WHO-DD]

- UNII-F71253DJUN

- R 6152

- () -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2',6'-xylidide dihydrochloride

- RJNSNFZXAZXOFX-UHFFFAOYSA-N

- HY-17401

- T73098

- EU-0101062

- CVT 303;RS 43285-003

- CHEMBL1526084

- 95635-56-6 (HCl)

- Hydrochloride, Ranolazine

- Tox21_501062

- AKOS015900516

- AC-3497

- DTXCID501333851

- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide dihydrochloride

- ra-nolazine hydrochloride

- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine 2HCl

- MFCD03788770

- DTXSID50904741

- LP01062

- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt

- RANOLAZINE HYDROCHLORIDE (MART.)

- Ranolazine-D8 Dihydrochloride

- BCP22680

- CS-1130

- (+-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide dihydrochloride

- HCl, Ranolazine

- Ranolazine HCl?

- R0112

- (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]piperazin-1-yl]acetamide

- N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;dihydrochloride

- RANOLAZINE DIHYDROCHLORIDE [MI]

- CCG-222366

- RANOLAZINE HYDROCHLORIDE [MART.]

- D05701

- F71253DJUN

- Ranolazine dihydrochloride, >=98% (HPLC), powder

- N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide Dihydrochloride; (+/-)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide Dihydrochloride; (+/-)-RS 43285-193; RS 43285; RS 43285-193; Ranolazine Hydrochloride

- SCHEMBL230758

- Dihydrochloride, Ranolazine

- AS-74881

- Ranolazine dihydrochloride

-

- MDL: MFCD03788770

- Piscine à noyau: 1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H

- La clé Inchi: HIWSKCRHAOKBSL-UHFFFAOYSA-N

- Sourire: Cl.O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C

Propriétés calculées

- Qualité précise: 499.200462g/mol

- Charge de surface: 0

- Nombre de donneurs de liaisons hydrogène: 4

- Nombre de récepteurs de liaison hydrogène: 6

- Nombre de liaisons rotatives: 9

- Masse isotopique unique: 499.200462g/mol

- Masse isotopique unique: 499.200462g/mol

- Surface topologique des pôles: 74.3Ų

- Comptage des atomes lourds: 33

- Complexité: 531

- Comptage atomique isotopique: 0

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'unités de liaison covalente: 3

Propriétés expérimentales

- Couleur / forme: Powder

- Point de fusion: 222-229.5 °C (lit.)

- Point d'ébullition: No data available

- Point d'éclair: No data available

- Solubilité: H2O: 10 mg/mL, soluble

- Le PSA: 74.27000

- Le LogP: 3.86080

- Pression de vapeur: No data available

- Merck: 8111

Ranolazine dihydrochloride Informations de sécurité

- Mot signal:warning

- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation

-

Déclaration d'avertissement:

P264 bien nettoyer après le traitement

P280 porter des gants de protection / porter des vêtements de protection / porter des lunettes de protection / porter un masque de protection

p305 s'il pénètre dans les yeux

p351 rincer soigneusement à l'eau pendant quelques minutes

p338 retirer les lentilles de contact (le cas échéant) et les manipuler facilement, continuer à les rincer

p337 si l'irritation oculaire persiste

P313 consulter un médecin - Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Instructions de sécurité: S22-S24/25

- RTECS:TK7845370

- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Ranolazine dihydrochloride Données douanières

- Code HS:2942000000

- Données douanières:

Code douanier chinois:

2942000000

Ranolazine dihydrochloride PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 222133-5G |

Ranolazine dihydrochloride, 98%, an anti-ischemic agent |

95635-56-6 | 98% | 5G |

¥ 3649 | 2022-04-26 | |

| TRC | R122505-250mg |

Ranolazine Dihydrochloride |

95635-56-6 | 250mg |

$ 115.00 | 2023-09-06 | ||

| LKT Labs | R0154-25 mg |

Ranolazine Dihydrochloride |

95635-56-6 | ≥98% | 25mg |

$88.60 | 2023-07-10 | |

| ChemScence | CS-1130-100mg |

Ranolazine (dihydrochloride) |

95635-56-6 | 99.79% | 100mg |

$92.0 | 2022-04-26 | |

| ChemScence | CS-1130-200mg |

Ranolazine (dihydrochloride) |

95635-56-6 | 99.79% | 200mg |

$145.0 | 2022-04-26 | |

| ChemScence | CS-1130-5g |

Ranolazine (dihydrochloride) |

95635-56-6 | 99.79% | 5g |

$594.0 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12006-200mg |

Ranolazine 2HCl |

95635-56-6 | 98% | 200mg |

¥1222.00 | 2023-09-09 | |

| Ambeed | A730331-100mg |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride |

95635-56-6 | 98% | 100mg |

$19.0 | 2025-02-22 | |

| Ambeed | A730331-250mg |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride |

95635-56-6 | 98% | 250mg |

$29.0 | 2025-02-22 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0207-50 mg |

Ranolazine dihydrochloride |

95635-56-6 | 99.00% | 50mg |

¥475.00 | 2022-04-26 |

Ranolazine dihydrochloride Méthode de production

Méthode de production 1

Conditions de réaction

Référence

Méthode de production 2

Conditions de réaction

1.1 Solvents: Toluene ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Ethanol

1.2 Reagents: Hydrochloric acid Solvents: Ethanol

Référence

- Synthesis of anti-angina drug ranolazine, Guangxi Daxue Xuebao, 2003, 28(4), 301-303

Méthode de production 3

Conditions de réaction

1.1 Solvents: Isopropanol , Toluene ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Acetone ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Acetone ; cooled

Référence

- Process for preparation of ranolazine, China, , ,

Méthode de production 4

Conditions de réaction

Référence

- Improved process for preparation of pure Ranolazine and pharmaceutically acceptable salts thereof, India, , ,

Méthode de production 5

Conditions de réaction

1.1 Solvents: Ethanol ; 3 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Référence

- Synthesis of a novel antianginal agent Ranolazine, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285

Méthode de production 6

Conditions de réaction

Référence

- Novel solid state forms of ranolazine salts, United States, , ,

Méthode de production 7

Conditions de réaction

1.1 Solvents: Isopropanol ; reflux; 1.5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Référence

- Method for synthesizing ranolazine, China, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Potassium carbonate , Sodium iodide Solvents: Dimethylformamide ; 18 h, 30 - 35 °C

1.2 Reagents: Water

1.3 Reagents: Hydrochloric acid Solvents: Isopropanol , Acetone ; acidified

1.2 Reagents: Water

1.3 Reagents: Hydrochloric acid Solvents: Isopropanol , Acetone ; acidified

Référence

- Crystalline and amorphous form of ranolazine and the process for manufacturing them, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

Référence

- process for the preparation of ranolazine via coupling of N-(2,6-dimethylphenyl)-1-piperazineacetamide with 1-methoxy-2-oxiranylmethoxy)benzene., World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Solvents: Methanol ; 5 - 10 min, rt; rt → 95 °C; 4 - 5 h, 90 - 95 °C; 95 °C → 35 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Référence

- Preparation of ranolazine, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

Référence

- A process for the preparation of ranolazine, India, , ,

Méthode de production 12

Conditions de réaction

1.1 Solvents: Ethanol ; 3 - 4 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Référence

- Study on synthesis process of ranolazine, Xinyang Shifan Xueyuan Xuebao, 2007, 20(2), 226-229

Méthode de production 13

Conditions de réaction

Référence

- Novel solid state forms of ranolazine salts for treatment of cardiovascular disorders, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

Référence

- Cardioselective aryloxy- and arylthiohydroxypropylpiperazinyl acetanilides which affect calcium entry, European Patent Organization, , ,

Méthode de production 15

Conditions de réaction

1.1 Solvents: Methyl ethyl ketone ; 4 h, 70 - 85 °C; 85 °C → 30 °C

1.2 Reagents: Hydrochloric acid, compd. with 2-propanol (1:1) ; 20 - 30 °C; 2 h, 20 - 30 °C

1.2 Reagents: Hydrochloric acid, compd. with 2-propanol (1:1) ; 20 - 30 °C; 2 h, 20 - 30 °C

Référence

- Process for preparation of ranolazine and salts thereof, India, , ,

Méthode de production 16

Conditions de réaction

Référence

- Improved process for the preparation of ranolazine, IP.com Journal, 2009, 9,

Ranolazine dihydrochloride Raw materials

- 2-Chloro-2',6'-dimethylacetanilide

- 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

- 2-(2-Methoxyphenoxy)methyloxirane

- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide

Ranolazine dihydrochloride Preparation Products

Ranolazine dihydrochloride Littérature connexe

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

95635-56-6 (Ranolazine dihydrochloride) Produits connexes

- 5026-74-4(N,N-Diglycidyl-4-glycidyloxyaniline)

- 95635-55-5(Ranolazine)

- 7699-19-6(6-Methoxy-1,3-dihydroindol-2-one)

- 23949-66-8(Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-)

- 142387-99-3(Ranolazine)

- 172430-45-4(Desmethyl Ranolazine)

- 24530-67-4(4-Acetylamino-2-(bis(2-hydroxyethyl)amino)anisole)

- 755711-09-2(Desmethoxy Ranolazine)

- 1329834-18-5(Desmethyl Ranolazine-d5)

- 1054624-77-9(Ranolazine-d3 Dihydrochloride)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:95635-56-6)Ranolazine dihydrochloride

Pureté:99%

Quantité:5g

Prix ($):225.0